Carperitide - 89213-87-6

Carperitide

Catalog Number: EVT-242455
CAS Number: 89213-87-6
Molecular Formula: C127H203N45O39S3
Molecular Weight: 3080.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carperitide is a recombinant form of α-human atrial natriuretic peptide (α-hANP) []. Atrial natriuretic peptide (ANP) is a naturally occurring hormone primarily synthesized and secreted by cardiac atrial myocytes in response to atrial wall stretch, such as that caused by increased blood volume or pressure [, , ]. It plays a significant role in cardiovascular homeostasis by regulating blood pressure, fluid volume, and electrolyte balance [, , ]. Carperitide, due to its similarity to ANP, exhibits similar physiological actions []. It is commonly used as a research tool to investigate various physiological and pathological processes related to cardiovascular and renal function [, , , , , ].

Atrial Natriuretic Peptide (ANP)

Compound Description: Atrial natriuretic peptide (ANP) is an endogenous peptide hormone primarily synthesized and secreted by atrial cardiomyocytes in response to atrial stretch, such as that occurring with increased blood volume []. ANP exerts potent diuretic, natriuretic, and vasodilatory effects, and inhibits the renin-aldosterone system and sympathetic nervous activity [].

Brain Natriuretic Peptide (BNP)

Compound Description: Brain natriuretic peptide (BNP) is a cardiac neurohormone primarily produced by the ventricles in response to myocardial stretch []. Similar to ANP, BNP exerts vasodilatory, natriuretic, and diuretic effects, counteracting the effects of the renin-angiotensin-aldosterone system [].

N-Terminal proBNP (NT-proBNP)

Compound Description: N-terminal proBNP (NT-proBNP) is an inactive fragment released during the processing of proBNP to active BNP []. It has a longer half-life than BNP, making it a more stable biomarker for heart failure [].

Relevance: Unlike Carperitide and BNP, NT-proBNP does not bind to natriuretic peptide receptors and is not affected by exogenous ANP administration []. This makes it a more reliable marker of endogenous cardiac natriuretic peptides than BNP during Carperitide infusion [].

Cyclic Guanosine Monophosphate (cGMP)

Compound Description: Cyclic guanosine monophosphate (cGMP) is a secondary messenger molecule that mediates the intracellular effects of natriuretic peptides, including Carperitide [, ]. Activation of guanylate cyclase receptors by Carperitide leads to an increase in intracellular cGMP levels, resulting in vasodilation, natriuresis, and other beneficial effects [, ].

Relevance: Carperitide's therapeutic effects are mediated through its ability to increase cGMP levels [, , ]. The activation of the cGMP-dependent protein kinase pathway by Carperitide has been implicated in its beneficial effects on vascular regeneration and blood flow recovery in animal models of peripheral artery disease [].

Furosemide

Compound Description: Furosemide is a loop diuretic commonly used in the treatment of heart failure [, ]. It acts by inhibiting sodium reabsorption in the loop of Henle in the kidneys, promoting diuresis and reducing fluid overload [].

Relevance: Furosemide is often used in conjunction with Carperitide in the treatment of acute decompensated heart failure (ADHF) []. While both drugs exert diuretic effects, Carperitide also possesses vasodilatory and neurohormonal modulating properties, offering broader therapeutic benefits [, ].

Tolvaptan

Compound Description: Tolvaptan is a selective vasopressin V2 receptor antagonist that promotes aquaresis (water excretion) without significant electrolyte loss [, , ].

Relevance: Tolvaptan and Carperitide have both been explored as treatments for ADHF [, , ]. Tolvaptan's mechanism of action differs from Carperitide; it specifically targets water reabsorption, while Carperitide has a broader effect on hemodynamics and neurohormonal systems [, ]. Clinical studies suggest that both drugs demonstrate comparable efficacy and safety profiles in the long-term management of ADHF [].

Nitroglycerin

Compound Description: Nitroglycerin is a potent vasodilator that acts primarily on venous capacitance vessels, reducing preload and myocardial oxygen demand [].

Sodium Nitroprusside

Compound Description: Sodium nitroprusside is a rapid-acting vasodilator affecting both arteries and veins, reducing both preload and afterload on the heart [].

Dobutamine

Compound Description: Dobutamine is an inotropic agent that selectively stimulates beta-1 adrenergic receptors in the heart, increasing contractility and cardiac output [].

Relevance: While Carperitide primarily acts as a vasodilator and diuretic, dobutamine directly enhances cardiac contractility [, ]. In some cases, dobutamine may be used as an adjunctive therapy with Carperitide in patients with severe heart failure requiring both increased contractility and reduced cardiac workload [].

Hydralazine

Compound Description: Hydralazine is a direct-acting vasodilator, primarily affecting arterioles, leading to a reduction in afterload [].

Overview

Carperitide is a synthetic form of atrial natriuretic peptide, which is a hormone produced by the heart's atria in response to increased blood volume and pressure. This compound plays a significant role in cardiovascular physiology by promoting vasodilation, natriuresis (the excretion of sodium in urine), and inhibiting the renin-angiotensin-aldosterone system. Carperitide is primarily used in clinical settings for the treatment of acute heart failure and to prevent acute kidney injury during cardiovascular surgeries .

Source and Classification

Carperitide is classified as a natriuretic peptide, specifically an atrial natriuretic peptide. It is derived from the natural peptide sequence found in humans, which is synthesized and secreted by the cardiac myocytes in response to atrial stretch due to hypervolemia. The compound is designed to mimic the physiological effects of endogenous atrial natriuretic peptide, providing therapeutic benefits in various cardiovascular conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of carperitide involves several steps that typically include solid-phase peptide synthesis techniques. A notable method for preparing carperitide acetate has been documented, which involves:

  1. Starting Materials: The synthesis begins with Fmoc-Tyrosine(tBu)-OH as a key building block.
  2. Wang Resin: This resin serves as the solid support for the synthesis.
  3. Chemical Reactions: The process includes coupling reactions, where amino acids are sequentially added to the growing peptide chain on the resin.
  4. Cleavage: Once the peptide chain is assembled, it undergoes cleavage from the resin and deprotection to yield carperitide in its active form .

This method allows for precise control over the sequence and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Carperitide has a complex molecular structure characteristic of peptides. Its molecular formula is C50H68N12O12SC_{50}H_{68}N_{12}O_{12}S, with a molecular weight of approximately 1,000 daltons. The structure consists of a series of amino acids linked by peptide bonds, forming a specific three-dimensional conformation essential for its biological activity.

The active form of carperitide includes several functional groups that facilitate its interaction with receptors in the cardiovascular system, particularly those involved in vasodilation and natriuresis .

Chemical Reactions Analysis

Reactions and Technical Details

Carperitide primarily engages in biochemical reactions that enhance its therapeutic effects:

  1. Vasodilation: Upon binding to specific receptors (Natriuretic Peptide Receptors), carperitide activates intracellular signaling pathways that lead to smooth muscle relaxation and vasodilation.
  2. Natriuresis: It promotes renal excretion of sodium by inhibiting sodium reabsorption in the nephron, thus increasing urine output.
  3. Inhibition of Renin-Angiotensin-Aldosterone System: Carperitide reduces the secretion of renin, leading to decreased production of angiotensin II and aldosterone, further contributing to its diuretic effect .

These reactions are critical for managing fluid overload conditions associated with heart failure.

Mechanism of Action

Process and Data

Carperitide exerts its effects through a well-defined mechanism:

  1. Receptor Binding: Carperitide binds to natriuretic peptide receptors located on target cells within the vascular system and kidneys.
  2. Signal Transduction: This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels within cells.
  3. Physiological Effects: The rise in cyclic guanosine monophosphate causes relaxation of vascular smooth muscle cells (vasodilation) and promotes diuresis by altering renal function .

This mechanism underpins its therapeutic use in treating acute heart failure and preventing renal complications during surgeries.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carperitide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water due to its peptide nature, allowing for intravenous administration.
  • Stability: Carperitide has a relatively short half-life (approximately 3 minutes), necessitating continuous infusion for sustained effects.
  • pH Sensitivity: The stability of carperitide can be affected by pH levels; it is typically formulated at physiological pH for optimal activity .

These properties are crucial for its formulation as a therapeutic agent.

Applications

Scientific Uses

Carperitide has significant applications in clinical medicine:

  1. Acute Heart Failure Treatment: It is used to alleviate symptoms associated with acute heart failure by reducing preload and afterload on the heart.
  2. Prevention of Acute Kidney Injury: Carperitide's diuretic properties help prevent renal dysfunction during high-risk cardiovascular surgeries by promoting urine output and reducing fluid overload .
  3. Research Applications: Ongoing studies explore its potential benefits in chronic heart failure management and other cardiovascular conditions due to its favorable pharmacological profile .
Molecular Pharmacology and Biochemical Foundations of Carperitide

Structural and Functional Properties of Alpha-Human Atrial Natriuretic Peptide (α-hANP)

Carperitide (CAS# 89213-87-6), also designated recombinant α-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide with the sequence Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, stabilized by an intramolecular disulfide bond between Cys⁷ and Cys²³ [1]. This ring structure is essential for biological activity. The peptide has a molecular weight of 3,194.50 Da and an elemental composition of carbon (48.50%), hydrogen (6.44%), fluorine (1.78%), nitrogen (19.73%), oxygen (20.53%), and sulfur (3.01%) [1]. Its solution stability exceeds 3 years when stored at -20°C, though it requires trifluoroacetate salt formulation for research applications [1].

Functionally, α-hANP is synthesized as prepro-ANP in atrial cardiomyocytes and proteolytically processed to its active form. Its release is triggered primarily by atrial distension due to volume/pressure overload. The peptide contains two functional domains: the N-terminal region (residues 1-6) influences renal binding, while the central ring structure (residues 7-23) mediates receptor binding and activation [5] [6]. Unlike B-type natriuretic peptide (BNP), α-hANP has a shorter plasma half-life (2-5 minutes) due to rapid degradation by neprilysin (NEP) and clearance via NPR-C receptors [6] [8].

Table 1: Biochemical Characteristics of Carperitide (α-hANP)

PropertySpecification
Molecular FormulaC₁₂₇H₂₀₃N₄₅O₃₉S₃ (free base)
CAS Number89213-87-6
Amino Acid SequenceSLRRSSCFGGRMDRIGAQSGLGCNSFRY (disulfide bond: Cys⁷-Cys²³)
Exact Mass3078.4447 g/mol
SolubilitySoluble in DMSO; stable in 5% dextrose for intravenous infusion
Stability>3 years at -20°C; sensitive to proteolytic degradation

Pharmacodynamics: Receptor Binding and Signaling Pathways (NPR-A/GC-A Activation)

Carperitide exerts its effects primarily through binding to natriuretic peptide receptor-A (NPR-A/GC-A), a transmembrane guanylyl cyclase-coupled receptor. Binding occurs with high affinity, characterized by a dissociation constant (Kd) of 1-2 nM in vascular smooth muscle cells [1] [2]. NPR-A activation triggers intracellular cyclic guanosine monophosphate (cGMP) production via its guanylyl cyclase domain. This reaction is magnesium-dependent and subject to homologous desensitization through dephosphorylation by protein phosphatases, including protein phosphatase 2C [3] [8].

The cGMP surge activates protein kinase G (PKG), which phosphorylates downstream targets:

  • Vasodilation: PKG phosphorylates proteins regulating calcium flux, reducing cytosolic Ca²⁺ in vascular smooth muscle [2] [9]
  • Cardioprotection: cGMP inhibits angiotensin II-induced hypertrophic signaling via regulator of G-protein signaling 4 (RGS4), suppressing pathological cardiac remodeling [8]
  • Metabolic effects: cGMP stimulates adiponectin release and lipid mobilization in white adipose tissue [6]

Genetic mutations in NPR-A (e.g., promoter variants) are associated with hypertension and ventricular hypertrophy, underscoring the receptor’s role in cardiovascular homeostasis [4] [8]. Carperitide does not activate NPR-B (GC-B), which responds selectively to C-type natriuretic peptide [4] [5].

Table 2: Natriuretic Peptide Receptors and Selectivity for Carperitide

ReceptorPrimary LigandGuanylyl Cyclase CouplingCarperitide AffinityBiological Actions
NPR-A (GC-A)ANP/BNPYes (particulate GC)High (Kd 1-2 nM)cGMP generation, vasodilation, natriuresis
NPR-B (GC-B)CNPYesNegligibleEndochondral bone growth, venous dilation
NPR-CANP > CNP > BNPNo (clearance receptor)ModeratePeptide clearance, adenylate cyclase inhibition

Mechanisms of Natriuresis, Diuresis, and Vasodilation

Carperitide induces triple hemodynamic effects through integrated renal and vascular actions:

Renal Mechanisms

  • Glomerular: Dilates afferent arterioles while constricting efferent arterioles, increasing glomerular filtration rate (GFR) and filtration fraction [6] [9]
  • Tubular: Inhibits sodium reabsorption in the proximal tubule (via angiotensin II suppression) and collecting ducts (via cGMP-dependent phosphorylation of ENaC channels) [6] [7]
  • Endocrine: Suppresses aldosterone release from adrenal glomerulosa cells, reducing distal tubular sodium reabsorption [2] [7]

These actions produce a 4–6-fold increase in sodium excretion (natriuresis) and water excretion (diuresis) without activating the tubuloglomerular feedback mechanism [7] [10].

Vascular Mechanisms

Carperitide (0.1 μg·kg⁻¹·min⁻¹) induces coronary vasodilation in ischemic canine hearts, increasing coronary blood flow by 35% and improving myocardial contractility (fractional shortening) [9]. This effect requires nitric oxide (NO) synergy, as it is blocked by NOS inhibitor L-NAME. Vasodilation involves:

  • Direct: cGMP-dependent reduction of vascular smooth muscle calcium influx [2]
  • Indirect: Endothelial NO release potentiated by cGMP, enhancing soluble guanylyl cyclase activity [9]

In myocardial infarction models, carperitide limits infarct size by 40% through NO/cGMP-dependent pathways, independent of systemic hemodynamic changes [9].

Inhibition of Renin-Angiotensin-Aldosterone and Sympathetic Nervous Systems

Carperitide exerts multisystem inhibition of counter-regulatory neurohormonal systems:

Renin-Angiotensin-Aldosterone System (RAAS)

  • Renin: Suppresses juxtaglomerular cell renin release via cGMP, reducing angiotensin I production by >50% [2] [7]
  • Angiotensin II: Attenuates angiotensin II-induced vasoconstriction and aldosterone secretion [7]
  • Aldosterone: Directly inhibits aldosterone synthesis in adrenal glands independent of angiotensin II [7] [10]

Genetic evidence (rs5065 variant) links elevated ANP levels to reduced RAAS activity, lower blood pressure, and decreased myocardial infarction risk [4].

Sympathetic Nervous System (SNS)

Carperitide suppresses sympathetic outflow by:

  • Central inhibition: Reducing norepinephrine release in brainstem cardiovascular centers [6]
  • Baroreflex enhancement: Improving baroreceptor sensitivity blunted in heart failure [10]
  • Adrenal modulation: Inhibiting catecholamine synthesis and release from adrenal medulla [2]

This sympathoinhibition reduces heart rate and systemic vascular resistance, breaking the vicious cycle of neurohormonal activation in acute heart failure [7] [10].

Table 3: Neurohormonal Effects of Carperitide

SystemTarget ComponentEffect of CarperitideMechanism
RAASRenin↓↓ SecretioncGMP-dependent JG cell inhibition
Angiotensin II↓ Production (indirect)Via renin suppression
Aldosterone↓↓ Synthesis (direct & indirect)Adrenal GC-A activation + angiotensin suppression
SNSNorepinephrine↓ Plasma levelsCentral sympatholysis & adrenal inhibition
Baroreceptor reflex↑ SensitivityRestoration of arterial compliance
EndothelialNitric Oxide↑ BioavailabilitycGMP-PKG dependent eNOS phosphorylation

Compound Names Mentioned:

  • Carperitide
  • Atrial Natriuretic Peptide (ANP)
  • Brain Natriuretic Peptide (BNP)
  • C-type Natriuretic Peptide (CNP)
  • Urodilatin (URO)
  • Nesiritide
  • Natriuretic Peptide Receptor-A (NPR-A)
  • Guanylyl Cyclase-A (GC-A)

Properties

CAS Number

89213-87-6

Product Name

Carperitide

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C127H203N45O39S3

Molecular Weight

3080.5 g/mol

InChI

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)

InChI Key

NSQLIUXCMFBZME-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.